molecular formula C11H12N2O4 B14835936 3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid

3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid

Cat. No.: B14835936
M. Wt: 236.22 g/mol
InChI Key: FTKUZTCAFCNSNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid involves several steps, typically starting with the preparation of picolinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

3-cyclopropyloxy-5-(methylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-12-10(14)6-4-8(17-7-2-3-7)9(11(15)16)13-5-6/h4-5,7H,2-3H2,1H3,(H,12,14)(H,15,16)

InChI Key

FTKUZTCAFCNSNQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(N=C1)C(=O)O)OC2CC2

Origin of Product

United States

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